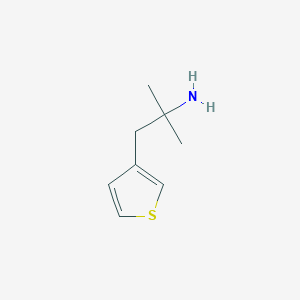

2-Methyl-1-(thiophen-3-yl)propan-2-amine

Description

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

2-methyl-1-thiophen-3-ylpropan-2-amine |

InChI |

InChI=1S/C8H13NS/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

RRGXNUSKNPATJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

Overview

This approach involves initial formation of a thiophene-based ketone or aldehyde, followed by Mannich reaction with formaldehyde and amines, leading to amino ketones that are further reduced to the target amine.

Stepwise Process

- The Mannich reaction with acetylthiophene yields a β-amino ketone intermediate.

- Reduction of the ketone to the corresponding amine can be achieved via catalytic hydrogenation or enzymatic methods, which improve stereoselectivity and yield.

Retromichael/Michael Reaction Pathway

Overview

This method involves a retromichael/Michael addition to synthesize the core structure, followed by functionalization.

- The process is economical and scalable.

- The use of microbial dehydrogenases offers enantioselectivity, crucial for pharmaceutical applications such as Duloxetine® synthesis.

Friedel-Crafts Acylation of Thiophene Derivatives

Overview

This classical approach introduces acyl groups onto thiophene, which are then transformed into amino derivatives.

- Well-established, high-yielding process.

- Suitable for large-scale synthesis.

Enzymatic Reduction for Stereoselectivity

Overview

Recent advances emphasize the use of microbial dehydrogenases to achieve high enantioselectivity in reducing ketone intermediates to the (S)-amine.

Data Table: Enzymatic Reduction Efficiency

| Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|

| Microbial dehydrogenase | 85-95 | >99% | , |

This method is particularly valuable for synthesizing pharmaceutical-grade compounds, ensuring high stereochemical purity.

Summary of Key Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich + Reduction | Acetylthiophene | Mannich reaction, catalytic/microbial reduction | Economical, scalable | Requires control over stereochemistry |

| Retromichael/Michael | Thiophene derivatives | Michael addition, enzymatic reduction | High stereoselectivity | Complex reaction setup |

| Friedel-Crafts + Amination | Thiophene + acyl chlorides | Acylation, amination | Well-documented | Possible regioselectivity issues |

In-Depth Research Findings

Recent patents and academic studies highlight the importance of stereoselective enzymatic reductions, especially microbial dehydrogenases, to obtain the (S)-enantiomer with high purity. For example, the process outlined in US Patent US7259264B2 involves enzymatic reduction of ketone intermediates to produce enantiomerically pure amines suitable for pharmaceutical applications like Duloxetine®.

Furthermore, the synthesis of the key ketone intermediate, 3-methylamino-1-(thiophen-3-yl)propan-2-one , can be efficiently achieved through a combination of Mannich reactions and Friedel-Crafts acylation, with subsequent reduction steps optimized for stereoselectivity.

Chemical Reactions Analysis

- MPA functions as a norepinephrine-dopamine reuptake inhibitor.

- It is approximately 1.85 times more selective for norepinephrine than dopamine.

- Negligible activity as a serotonin reuptake inhibitor.

- Major metabolic products include thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one .

Scientific Research Applications

- MPA has been studied in various contexts:

Chemistry: As a reuptake inhibitor, it provides insights into neurotransmitter transport mechanisms.

Biology: Its effects on monoamine transporters contribute to understanding neural signaling.

Industry: Used as a research tool in drug discovery and transporter studies.

Mechanism of Action

- MPA’s primary mechanism involves inhibiting norepinephrine and dopamine reuptake.

- Molecular targets: Norepinephrine and dopamine transporters.

- Pathways: Modulation of neurotransmitter levels in synapses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Methyl-1-(thiophen-3-yl)propan-2-amine, highlighting differences in substituents, physicochemical properties, and pharmacological activities:

Structural and Electronic Comparisons

- Thiophene vs.

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase polarity but may reduce metabolic stability. Conversely, methoxy groups (e.g., PMMA ) introduce polarity without significantly altering electron density.

- Backbone Modifications : Ethyl or propynyl linkages (e.g., ) alter molecular rigidity and steric bulk, impacting binding affinity and selectivity.

Pharmacological and Functional Differences

- μ-Opioid Receptor Targeting : The thiophen-3-yl moiety in the target compound is critical for PZM21’s μ-opioid receptor agonism, while naphthyl-substituted analogs (e.g., ) are repurposed for antimicrobial applications.

- Amphetamine-like Activity: Substituted phenyl derivatives (e.g., PMMA ) exhibit serotonergic effects, suggesting that aryl group choice directs target specificity (GPCRs vs. monoamine transporters).

Physicochemical and Metabolic Properties

- Solubility : Propan-2-amine derivatives with polar substituents (e.g., methoxy in PMMA ) show improved aqueous solubility, whereas naphthyl or CF₃ groups increase lipophilicity .

- Metabolic Stability: Propan-2-amine itself is associated with favorable metabolic stability compared to cyclopropylmethanamine derivatives, as noted in HIF-1 inhibitor studies .

Biological Activity

2-Methyl-1-(thiophen-3-yl)propan-2-amine, often referred to as a derivative of methamphetamine, has garnered attention for its biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor (NDRI). This compound's structural characteristics influence its pharmacological properties, making it a subject of interest in both toxicology and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is pivotal in determining its interaction with neurotransmitter systems. Its structure can be compared to other amphetamine analogs, which often exhibit similar mechanisms of action but differ in potency and safety profiles.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₃N₁S |

| Molecular Weight | 169.27 g/mol |

| Structural Characteristics | Contains a thiophene ring and a secondary amine |

| Mechanism of Action | Norepinephrine-dopamine reuptake inhibition |

The primary biological activity of 2-Methyl-1-(thiophen-3-yl)propan-2-amine involves the inhibition of norepinephrine and dopamine transporters. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, which can enhance mood and energy levels but also poses risks for acute toxicity.

Pharmacokinetics and Toxicity

Research indicates that the pharmacokinetics of this compound are somewhat analogous to those of methamphetamine. Studies have documented significant acute toxicity, with symptoms including:

- Cardiovascular issues (e.g., palpitations)

- Gastrointestinal disturbances (e.g., nausea, vomiting)

- Psychotic symptoms (e.g., hallucinations)

A case study highlighted in the literature reported a patient experiencing severe symptoms following the use of methiopropamine, illustrating the potential dangers associated with this class of compounds .

Case Studies

- Acute Toxicity Case Study

- Fatal Cases

Research Findings

Recent studies have focused on the interactions between 2-Methyl-1-(thiophen-3-yl)propan-2-amine and various neurotransmitter systems. The compound's unique substitution pattern on the thiophene ring allows for distinct interactions within biological systems:

- In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit reuptake transporters for norepinephrine and dopamine, suggesting potential use in treating mood disorders.

- Comparative Analysis : Compared to other similar compounds, 2-Methyl-1-(thiophen-3-yl)propan-2-amine exhibits unique pharmacological profiles that may offer advantages or pose additional risks in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1-(thiophen-3-yl)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-thiophenecarboxaldehyde with methylamine under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) can yield the target compound. Solvent choice (e.g., methanol or THF) and temperature (room temperature vs. reflux) critically impact reaction kinetics and purity. Catalysts like Pd/C may enhance efficiency . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) is recommended to achieve >95% purity .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and the methylamine group (δ 1.2–1.5 ppm for CH₃).

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data. Mercury CSD 2.0 aids in visualizing packing patterns and validating hydrogen bonding interactions (e.g., amine-thiophene contacts) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 169.29 g/mol) .

Q. What safety protocols are essential for handling 2-Methyl-1-(thiophen-3-yl)propan-2-amine in laboratory settings?

- Methodological Answer :

- Storage : Maintain under inert atmosphere (argon) at 2–8°C to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur and amine groups are key reactive centers .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., neurotransmitter receptors), using PubChem CID 53274965 as a reference .

Q. What strategies resolve contradictions in crystallographic data for structurally similar amines?

- Methodological Answer :

- Data Validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles. For twinned crystals, refine using SHELXL's TWIN/BASF commands .

- Packing Analysis : Mercury's Materials Module compares intermolecular interactions (e.g., π-π stacking in thiophene derivatives) across datasets to identify systematic errors .

Q. How do solvent polarity and temperature affect the reaction mechanism of 2-Methyl-1-(thiophen-3-yl)propan-2-amine in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., DMSO vs. ethanol at 25°C vs. 60°C). Polar solvents stabilize transition states, accelerating reactions. Arrhenius plots can quantify activation energies .

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) in NMR to track proton transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.